molecular formula C17H18N2O4 B6415951 4-(4-BOC-Aminophenyl)nicotinic acid CAS No. 1261914-98-0

4-(4-BOC-Aminophenyl)nicotinic acid

Cat. No.: B6415951
CAS No.: 1261914-98-0
M. Wt: 314.34 g/mol
InChI Key: BJZKXTOAYPNSAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-BOC-Aminophenyl)nicotinic acid is a chemical compound that features a nicotinic acid core with a 4-(4-BOC-aminophenyl) substituent. This compound is widely used in various fields of research, including medical, environmental, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BOC-Aminophenyl)nicotinic acid typically involves the protection of the amino group using tert-butoxycarbonyl (BOC) protection. The general synthetic route includes:

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine.

    Coupling Reaction: The protected amine is then coupled with nicotinic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-BOC-Aminophenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the BOC group can be replaced under acidic conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: LiAlH4, NaBH4

    Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of deprotected amines

Scientific Research Applications

4-(4-BOC-Aminophenyl)nicotinic acid is used in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Utilized in the synthesis of biologically active molecules and as a precursor in drug development.

    Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-BOC-Aminophenyl)nicotinic acid involves its role as a protecting group for amines. The BOC group provides stability to the amino group, preventing unwanted reactions during synthetic processes. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: An aromatic compound with similar structural features but without the BOC protection.

    4-(N-Boc-amino)phenylboronic acid: Another BOC-protected compound used in organic synthesis.

Uniqueness

4-(4-BOC-Aminophenyl)nicotinic acid is unique due to its combination of a nicotinic acid core and a BOC-protected amino group. This dual functionality allows it to serve as a versatile intermediate in various synthetic pathways, making it valuable in both research and industrial applications .

Properties

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-6-4-11(5-7-12)13-8-9-18-10-14(13)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZKXTOAYPNSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.